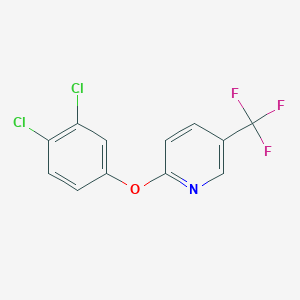
5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione (CETT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CETT belongs to the class of thione-containing heterocycles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the disruption of their metabolic pathways. Additionally, this compound has been shown to inhibit the replication of viruses by interfering with their viral proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to possess antioxidant activity, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione has several advantages for lab experiments, including its ease of synthesis and its broad spectrum of biological activities. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione. One possible direction is to explore its potential as a novel anticancer agent. Another direction is to investigate its potential as an antiviral agent against emerging viral infections, such as COVID-19. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its synthesis for improved yields and purity.
Métodos De Síntesis
The synthesis of 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione involves the reaction of cyclohexylamine, ethylamine, and thiourea in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of this compound as the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. This compound has been tested against various microorganisms, including bacteria and fungi, and has shown promising results in inhibiting their growth. Additionally, this compound has been shown to possess potent antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
Propiedades
IUPAC Name |
5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3S/c1-2-13-9-14(8-12-11(13)15)10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOBWQTVPAUEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CN(CNC1=S)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B5788107.png)
![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788119.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5788122.png)
![4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5788130.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5788145.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5788147.png)

![N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)
![2-[(2-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5788173.png)
![methyl 4-[(1-naphthylacetyl)amino]benzoate](/img/structure/B5788177.png)
![N-[(dibenzylamino)carbonothioyl]-2-methylpropanamide](/img/structure/B5788178.png)
![{4-[(2-thienylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5788209.png)
![methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5788211.png)